molecular formula C11H13IN2O6 B099782 [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate CAS No. 15384-26-6

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate

Cat. No.: B099782
CAS No.: 15384-26-6
M. Wt: 396.13 g/mol
InChI Key: JFCSZQPWKBTZON-DJLDLDEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-O-Acetyl-2’-deoxy-5-iodouridine is a modified nucleoside analog Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Acetyl-2’-deoxy-5-iodouridine typically involves the acetylation of 2’-deoxy-5-iodouridine. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process . The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

While specific industrial production methods for 3’-O-Acetyl-2’-deoxy-5-iodouridine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-O-Acetyl-2’-deoxy-5-iodouridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The acetyl group can be hydrolyzed to yield 2’-deoxy-5-iodouridine.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the acetyl group.

Major Products

    Substitution: Products depend on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: 2’-deoxy-5-iodouridine.

Scientific Research Applications

3’-O-Acetyl-2’-deoxy-5-iodouridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-O-Acetyl-2’-deoxy-5-iodouridine involves its incorporation into DNA, where it can interfere with DNA synthesis and repair. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerases and other enzymes involved in DNA metabolism .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-5-iodouridine: Lacks the acetyl group at the 3’ position.

    3’,5’-Di-O-acetyl-2’-deoxy-2’-fluoro-5-iodouridine: Contains additional modifications at the 3’ and 5’ positions.

Uniqueness

3’-O-Acetyl-2’-deoxy-5-iodouridine is unique due to its specific acetylation at the 3’ position, which can influence its chemical reactivity and biological activity. This modification can enhance its stability and potentially improve its therapeutic efficacy compared to other similar nucleoside analogs .

Properties

CAS No.

15384-26-6

Molecular Formula

C11H13IN2O6

Molecular Weight

396.13 g/mol

IUPAC Name

[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate

InChI

InChI=1S/C11H13IN2O6/c1-5(16)19-7-2-9(20-8(7)4-15)14-3-6(12)10(17)13-11(14)18/h3,7-9,15H,2,4H2,1H3,(H,13,17,18)/t7-,8+,9+/m0/s1

InChI Key

JFCSZQPWKBTZON-DJLDLDEBSA-N

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)I

SMILES

CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I

Canonical SMILES

CC(=O)OC1CC(OC1CO)N2C=C(C(=O)NC2=O)I

Origin of Product

United States

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